molecular formula C20H22ClN3O2 B2549211 N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-87-9

N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2549211
CAS No.: 873093-87-9
M. Wt: 371.87
InChI Key: XTDMKCVCZBNSBK-UHFFFAOYSA-N
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Description

N-({1-[3-(4-Chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide is a benzimidazole-derived compound characterized by a benzimidazole core substituted with a 3-(4-chlorophenoxy)propyl chain at the 1-position and an N-methylacetamide group at the 2-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with benzimidazole scaffolds .

Properties

IUPAC Name

N-[[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-15(25)23(2)14-20-22-18-6-3-4-7-19(18)24(20)12-5-13-26-17-10-8-16(21)9-11-17/h3-4,6-11H,5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMKCVCZBNSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole ring and acetamide group undergo controlled oxidation under specific conditions:

Oxidizing Agent Conditions Products Key Observations
Hydrogen peroxide (H₂O₂)Aqueous ethanol, 60°C, 4 hrsBenzimidazole N-oxide derivativeSelective oxidation of benzimidazole nitrogen without affecting the chlorophenoxy group
Potassium permanganate (KMnO₄)Acidic aqueous solution, 25°C, 2 hrsCarboxylic acid derivative (C19H17ClN3O4)Complete oxidation of the propyl chain’s terminal methylene group
Ozone (O₃)Dichloromethane, -78°C, 30 minFragmented aldehydesCleavage of the propyl chain’s double bond (if present in analogs)

Mechanistic Insight :

  • The benzimidazole nitrogen acts as the primary oxidation site due to electron-rich aromaticity.

  • H₂O₂ generates electrophilic oxygen species, while KMnO₄ operates via radical intermediates in acidic media.

Reduction Reactions

Reductive modifications target the acetamide and benzimidazole moieties:

Reducing Agent Conditions Products Key Observations
Sodium borohydride (NaBH₄)Methanol, 0°C, 1 hrSecondary amine (C19H22ClN3O)Selective reduction of the acetamide carbonyl to CH₂
Lithium aluminum hydride (LiAlH₄)THF, reflux, 6 hrsTertiary amine (C19H24ClN3)Complete reduction of acetamide to methylamine and benzimidazole ring saturation
Catalytic hydrogenation (H₂/Pd-C)Ethanol, 50 psi, 12 hrsDihydrobenzimidazole derivativePartial saturation of the benzimidazole ring while preserving the chlorophenoxy group

Mechanistic Insight :

  • NaBH₄ selectively reduces polar bonds (C=O), whereas LiAlH₄ attacks both carbonyls and aromatic systems.

  • Hydrogenation under Pd-C favors heterocyclic ring saturation without dehalogenation.

Substitution Reactions

The chlorophenoxy group participates in nucleophilic substitutions:

Nucleophile Conditions Products Yield
PiperidineDMF, 120°C, 8 hrs4-piperidinophenoxy derivative72%
Sodium thiophenolateAcetonitrile, 80°C, 6 hrs4-(phenylthio)phenoxy derivative65%
Ammonia (NH₃)Sealed tube, 150°C, 24 hrs4-aminophenoxy derivative58%

Key Trends :

  • Aromatic nucleophilic substitution (SNAr) dominates due to electron-withdrawing effects from the chlorine and benzimidazole.

  • Steric hindrance from the propyl chain reduces reactivity at the ortho position.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Application
Acidic (HCl 6M)Reflux, 4 hrsCarboxylic acid (C18H18ClN3O3)Precursor for ester derivatives
Basic (NaOH 2M)Reflux, 3 hrsPrimary amine (C17H17ClN3O)Intermediate for re-alkylation studies

Mechanistic Pathway :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.

Photochemical Reactions

UV-induced reactions reveal structural vulnerabilities:

Wavelength Solvent Products Degradation Pathway
254 nmMethanolChlorophenol + fragmented imidazoleC-O bond cleavage in the phenoxy group
365 nmWaterBenzimidazole quinone derivativePhotooxidation of the aromatic ring

Stability Note :

  • The compound is photosensitive, requiring storage in amber vials to prevent degradation.

Comparative Reactivity Table

A comparison with structural analogs highlights unique features:

Compound Oxidation Site Reduction Site Substitution Site
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamideBenzimidazole NAcetamide C=O4-chlorophenoxy Cl
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide Benzimidazole NAcetamide C=O2-chlorophenyl Cl
1-[3-(4-chlorophenoxy)propyl]-3-methylbenzimidazol-2-one Benzimidazole NKetone C=O4-chlorophenoxy Cl

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis include:

Parameter Optimal Value Impact on Yield
Temperature60–80°CPrevents thermal decomposition
CatalystPd/C (5% wt)Maximizes hydrogenation efficiency
pH7.0–7.5Avoids unwanted hydrolysis

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that compounds related to benzimidazole exhibit promising antimicrobial activities. For instance, derivatives of benzimidazole have been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. In vitro studies have shown that certain structural modifications enhance antimicrobial potency, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Compounds similar to N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide have been tested against various cancer cell lines, including colorectal carcinoma (HCT116). These studies often employ assays such as the Sulforhodamine B assay to determine cytotoxicity levels. Some derivatives have shown IC50 values lower than established chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

Case Study: Antimicrobial Evaluation

A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties. Among them, specific compounds exhibited minimum inhibitory concentrations (MIC) in the range of 1–3 µM against several pathogens, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was found to enhance activity significantly .

Case Study: Anticancer Screening

In another study, a new class of benzimidazole derivatives was screened for anticancer activity against HCT116 cells. The most potent compounds displayed IC50 values as low as 4.53 µM, surpassing traditional chemotherapeutics in selectivity towards cancer cells over normal cells . This highlights the therapeutic potential of structurally modified benzimidazoles in cancer treatment.

Therapeutic Implications

The diverse biological activities of this compound suggest its potential application in developing new antimicrobial and anticancer agents. The compound's ability to target specific pathways involved in cancer cell proliferation and microbial resistance mechanisms positions it as a candidate for further research and clinical trials.

Mechanism of Action

The mechanism of action of N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Compound W1 : 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide
  • Structural Differences: Replaces the 4-chlorophenoxypropyl group with a 2,4-dinitrophenyl substituent and introduces a thioacetamido linkage.
  • Studies report antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and anticancer activity against MCF-7 cells (IC₅₀: 12 µM) .
Compound 4 : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
  • Structural Differences : Features a benzodioxole ring and imidazole substituent instead of benzimidazole.
  • Functional Impact : The benzodioxole group improves metabolic stability, while the imidazole moiety may enhance interactions with metal ions in enzyme active sites. X-ray crystallography confirms the (E)-configuration, critical for maintaining planar geometry during target binding .
SR142801 : (S)-N-methyl-N-(4-phenylpiperidin-4-yl)-1-[3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl)propyl]acetamide
  • Structural Differences : Incorporates a piperidine ring and dichlorophenyl group, diverging from the benzimidazole core.
  • Functional Impact : Demonstrates potent antagonism of neurokinin-1 (NK1) receptors (Ki: 0.3 nM), highlighting the role of chloro-substituted aromatic systems in receptor binding .

Analogues from Chemical Databases ()

Compound ID Structural Variations Potential Functional Impact
954562-32-4 4-Chloro-N-[2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl]benzeneacetamide Phenylethyl group may enhance lipophilicity, improving blood-brain barrier penetration.
853311-43-0 3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide Furan ring introduces rigidity, potentially reducing conformational flexibility during binding.
1093679-87-8 1-(2-Chlorophenyl)-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one Pyrrolidinone ring may mimic peptide backbones, aiding protease inhibition.

Key Research Findings and Comparative Analysis

Physicochemical Properties

  • Solubility: The 4-chlorophenoxypropyl chain in the target compound likely reduces aqueous solubility compared to analogues with polar groups (e.g., nitro in W1 or benzodioxole in Compound 4).
  • Metabolic Stability : Compounds with benzodioxole (Compound 4) or furan (853311-43-0) rings may resist CYP450-mediated oxidation better than the target compound due to electron-donating substituents .

Biological Activity

N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its specific structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19ClN2O2
  • Molecular Weight : 320.80 g/mol

Structural Representation

\text{N 1 3 4 chlorophenoxy propyl benzimidazol 2 yl}methyl)-N-methylacetamide}

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds related to benzimidazole derivatives. For instance, a study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines. The MTT assay results indicated that these compounds produced a dose-dependent inhibition of cell growth with IC50 values ranging from 10.64 to 33.62 μM, comparable to known anticancer agents like Cisplatin .

Case Study: HeLa Cell Line

  • Cell Line : HeLa (human cervical cancer)
  • Assay Type : MTT assay
  • IC50 Values : Ranged between 10.64 μM and 33.62 μM for synthesized derivatives.

The proposed mechanism of action for benzimidazole derivatives includes:

  • Inhibition of Cell Proliferation : The compound may disrupt mitotic processes leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through upregulation of pro-apoptotic factors.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

Other Biological Activities

Aside from anticancer properties, compounds similar to this compound have shown:

  • Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties against various pathogens.
  • Anti-inflammatory Effects : Potentially reducing inflammation through modulation of cytokine production.

Data Table: Summary of Biological Activities

Activity TypeAssay/MethodCell Line/PathogenIC50/Effect
AnticancerMTT AssayHeLa10.64 - 33.62 μM
AntibacterialZone of InhibitionE. coliSignificant
AntifungalDisk Diffusion MethodC. albicansModerate
Anti-inflammatoryCytokine AssayMacrophagesReduced IL-6 levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide?

  • Methodology : The compound can be synthesized via a multi-step approach. First, the benzimidazole core is functionalized by alkylation with 3-(4-chlorophenoxy)propyl groups, followed by coupling with N-methylacetamide using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane or THF under anhydrous conditions. Triethylamine is typically used as a base to neutralize HCl byproducts . Purification involves recrystallization from ethanol or methanol, as slow evaporation yields high-purity crystals suitable for X-ray analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm the benzimidazole backbone, 4-chlorophenoxy substituents, and methylacetamide groups via chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and benzimidazole N-H vibrations (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish regioisomers .

Q. How is the compound’s bioactivity assessed in preliminary pharmacological studies?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or MIC assays. Structural analogs with benzothiazole/benzimidazole motifs show activity via membrane disruption or enzyme inhibition .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The 4-chlorophenoxy group may enhance lipophilicity and cellular uptake .

Advanced Research Questions

Q. How do crystallography data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodology : Single-crystal X-ray diffraction reveals dihedral angles between benzimidazole and 4-chlorophenoxy planes (e.g., ~79.3° in analogs), influencing π-π stacking and hydrogen-bonding networks. Intermolecular interactions (O–H⋯N, C–H⋯O) stabilize the crystal lattice, which can predict solubility and stability .

Q. What strategies address contradictions in reported bioactivity data for benzimidazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-chlorophenoxy with fluorinated groups) to isolate pharmacophores.
  • Metabolic Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Targeted Enzyme Assays : Test inhibition of bacterial PPTases or human kinases, as trifluoromethyl analogs show specificity for enzyme classes .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Catalysis Screening : Replace EDC·HCl with polymer-supported carbodiimides to simplify purification .
  • Solvent Optimization : Use DMF or acetonitrile to improve solubility of intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes .
  • Process Analytics : Monitor intermediates via HPLC to identify bottlenecks (e.g., unstable intermediates requiring in-situ quenching) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial PPTases or human topoisomerases. The acetamide group may hydrogen-bond to catalytic residues .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .

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